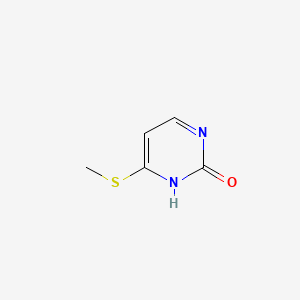

6-(Methylthio)pyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALHPVUWRWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288068 | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129618-62-8, 35551-31-6 | |

| Record name | 4-(Methylthio)-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC210317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylthio Pyrimidin 2 1h One and Its Derivatives

Classical Approaches in Pyrimidin-2(1H)-one Synthesis

Traditional methods for pyrimidinone synthesis have long been established, primarily relying on cyclocondensation and nucleophilic substitution reactions. These robust methods form the foundation upon which more advanced protocols have been built.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental and widely utilized approach for constructing the pyrimidine (B1678525) ring. bu.edu.eg This method typically involves the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg

A common pathway to pyrimidin-2(1H)-one derivatives is the condensation of a β-dicarbonyl compound with thiourea. For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one. researchgate.net This intermediate can then be further modified.

The general scheme for this type of reaction is as follows:

A β-dicarbonyl compound reacts with thiourea.

The reaction is typically base-catalyzed.

The initial product is a thioxopyrimidine, which can be a precursor to other derivatives.

Highly functionalized pyrimidines can also be synthesized through a one-pot process from β-dicarbonyl compounds and cyanogen, catalyzed by metal acetylacetonates. rsc.org This method highlights the versatility of cyclocondensation reactions in generating a diverse range of pyrimidine structures.

Nucleophilic Substitution Strategies

Nucleophilic substitution is another key strategy for synthesizing and modifying pyrimidine derivatives. This approach involves the replacement of a leaving group on a pre-formed pyrimidine ring with a nucleophile. rsc.org

The synthesis of 6-(methylthio)pyrimidin-2(1H)-one can be achieved through the nucleophilic substitution of a halogenated pyrimidine with a thiol compound. evitachem.com For example, reacting a 6-halopyrimidine with methylthiol in the presence of a base like sodium hydroxide or potassium carbonate introduces the methylthio group at the 6-position. evitachem.com

Key aspects of this strategy include:

The use of a pyrimidine ring with a good leaving group, such as a halogen.

The reaction with a suitable nucleophile, in this case, a methylthiol source.

The use of a base to facilitate the reaction.

It's important to note that the reactivity of different positions on the pyrimidine ring can vary, and the conditions can be tailored to achieve regioselective substitution.

Advanced Synthetic Protocols

Building upon classical methods, a range of advanced synthetic protocols have been developed to offer greater efficiency, selectivity, and functional group tolerance in the synthesis of pyrimidinone derivatives.

Chemoselective Alkylation Methods (e.g., O-Alkylation)

The alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products. acs.org Achieving chemoselectivity, particularly for O-alkylation, is a significant challenge that has been addressed through advanced methods.

A selective and high-yielding protocol for the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. acs.orgacs.orgnih.gov This method has been shown to be highly efficient, providing the desired O-alkylated products in excellent yields (70-98%) within a short reaction time. acs.orgacs.orgnih.gov The selectivity of this reaction is not significantly affected by the nature of the halide, solvent, or substituents on the pyrimidinone ring. acs.org

This convergent strategy offers a significant improvement over linear approaches that involve a [3+3] cyclocondensation, which often result in lower yields and longer reaction times. acs.orgacs.orgnih.gov

Multi-Component Reactions (MCRs) in Pyrimidinone Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govacsgcipr.org

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org This reaction has been extensively studied and modified to produce a wide array of functionalized pyrimidine derivatives. nih.govbiomedres.usresearchgate.net Catalysts such as Brønsted or Lewis acids are often employed to facilitate the reaction. wikipedia.org

Modern variations of MCRs for pyrimidine synthesis include:

Iridium-catalyzed synthesis from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

One-pot synthesis of bis-heterocyclic pyrimidine derivatives from 6-aminouracils, terephthalaldehyde, and various CH-acids. researchgate.net

Pseudo five-component reactions involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297), catalyzed by triflic acid. mdpi.com

These MCRs provide access to a diverse range of highly substituted and complex pyrimidine structures that would be challenging to synthesize through traditional linear methods. researchgate.netmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnobelprize.org These methods are highly valued for their functional group tolerance and have found widespread application in the synthesis of complex molecules, including pharmaceuticals. researchgate.netnobelprize.org

While the direct Sonogashira coupling on the this compound core is not extensively detailed in the provided context, the principles of palladium catalysis are broadly applicable to pyrimidine chemistry. For instance, palladium-catalyzed reactions are used for:

Suzuki-Miyaura coupling: An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed using a pyrimidone-based ligand (orotic acid) for the synthesis of stilbenes and their derivatives from aryl halides and aryl- or vinylboronic acids. thieme-connect.com

Intramolecular Dehydrogenative Coupling: Palladium catalysis has been employed for the intramolecular dehydrogenative coupling to synthesize fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.gov

These examples demonstrate the power of palladium catalysis in modifying pyrimidine scaffolds, suggesting its potential for the functionalization of this compound and its derivatives through reactions like the Sonogashira coupling to introduce alkynyl groups.

Methylthio Group Introduction and Manipulation

The strategic introduction and subsequent transformation of the methylthio moiety are pivotal in the synthesis of this compound derivatives. These steps allow for the fine-tuning of the molecule's structure and reactivity, enabling the creation of diverse chemical libraries for further investigation.

Strategies for S-Alkylation and Methylation

The introduction of the methylthio group is typically achieved through S-alkylation or methylation of a corresponding pyrimidine-2(1H)-thione precursor. This transformation is a cornerstone in the synthesis of this class of compounds. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the thione, forming a thiolate anion, which then acts as a nucleophile to attack the methylating agent.

For instance, the synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines has been reported, which are structurally related to the core focus of this article. nih.gov While the specific synthesis of this compound is not detailed, the principles of S-methylation are broadly applicable. The general approach involves the reaction of a pyrimidine-2-thione with a methylating agent in a suitable solvent system.

| Reagent/Condition | Description |

| Methylating Agent | Typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). |

| Base | A variety of bases can be employed, including sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to facilitate the formation of the thiolate. |

| Solvent | The choice of solvent depends on the specific base and substrate but often includes polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol. |

The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize potential side reactions, such as N-methylation. The selection of the base and solvent system is critical to control the regioselectivity of the methylation process.

Oxidative Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) in this compound and its derivatives is susceptible to oxidation, offering a pathway to further functionalize the pyrimidine ring. This oxidative transformation can lead to the formation of the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives. These oxidized species often exhibit altered chemical reactivity and biological activity profiles compared to the parent methylthio compound.

The oxidation is typically carried out using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone. For example, mild oxidizing agents are generally used to stop the oxidation at the sulfoxide stage, while stronger oxidants or more forcing conditions will lead to the fully oxidized sulfone.

| Oxidizing Agent | Resulting Functional Group |

| Mild Oxidants (e.g., hydrogen peroxide in a controlled manner, sodium periodate) | Methylsulfinyl (-SOCH₃) |

| Strong Oxidants (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate) | Methylsulfonyl (-SO₂CH₃) |

The resulting methylsulfinyl and methylsulfonyl groups are excellent leaving groups, making them valuable intermediates for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at the 6-position of the pyrimidine ring, further diversifying the available chemical space for this class of compounds.

Chemical Reactivity and Mechanistic Investigations of 6 Methylthio Pyrimidin 2 1h One

Reactivity Profiles of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. This electron deficiency makes the ring susceptible to nucleophilic attack, while generally rendering it less reactive towards electrophiles compared to benzene.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for pyrimidines, particularly those bearing suitable leaving groups. researchgate.net The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, activating the ring carbons towards nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions.

Recent studies and computational analyses suggest that, contrary to the long-held belief of a two-step addition-elimination mechanism via a Meisenheimer complex, many SNAr reactions, especially on heterocycles like pyrimidine, may proceed through a concerted mechanism. nih.gov The actual mechanism can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring.

For 6-(methylthio)pyrimidin-2(1H)-one, the C6 position, bearing the methylthio group, is a primary site for nucleophilic attack. The chlorine atom at the 6-position of similar pyrimidine derivatives can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution Potentials

In contrast to its high reactivity towards nucleophiles, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitrogen atoms makes it difficult for electrophiles to attack the ring carbons. stackexchange.com Such reactions, when they do occur, typically require forcing conditions and the presence of activating groups on the pyrimidine ring.

The mechanism of EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenium ion in the case of benzene. libretexts.orguci.edu The rate-determining step is the formation of this cation. uci.edu For pyrimidines, the deactivating effect of the ring nitrogens makes this initial step energetically unfavorable.

Transformations Involving the Methylthio Substituent

The methylthio group (-SCH3) at the C6 position is not merely a passive substituent; it actively participates in and influences the chemical transformations of the molecule.

Role of the Methylthio Group as a Leaving Group

The methylthio group can function as a leaving group in nucleophilic substitution reactions, although it is generally considered a poorer leaving group compared to halogens. nih.gov Its departure can be facilitated by the inherent electron deficiency of the pyrimidine ring. In certain contexts, the methylthio group can be displaced by stronger nucleophiles, leading to the introduction of new functionalities at the C6 position.

The reactivity of leaving groups in SNAr reactions on pyrimidine systems can be significantly enhanced by converting them into more labile groups. For instance, the oxidation of a methylthio group to a methylsulfinyl or methylsulfonyl group dramatically increases its leaving group ability.

Functional Group Interconversions at the Sulfur Center

The sulfur atom of the methylthio group is susceptible to a range of functional group interconversions. A key transformation is its oxidation to a sulfoxide (B87167) or a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). acs.org

These oxidized derivatives, particularly the sulfones, are highly activated towards nucleophilic substitution, making the sulfonyl group an excellent leaving group. This strategy is often employed in synthetic chemistry to facilitate the displacement of the substituent at the C6 position.

Influence of Substituents on Reactivity (e.g., Electron-Withdrawing/Donating Groups)

The reactivity of the this compound scaffold can be significantly modulated by the presence of other substituents on the pyrimidine ring. Both electron-donating and electron-withdrawing groups can alter the electronic landscape of the molecule, thereby influencing its reaction pathways.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, further enhance the electron deficiency of the pyrimidine ring. This increased electrophilicity makes the ring even more susceptible to nucleophilic attack. nih.govnih.gov For instance, the presence of an EWG can dramatically accelerate the rate of SNAr reactions. nih.gov

Conversely, electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups, can decrease the reactivity of the pyrimidine ring towards nucleophiles by increasing its electron density. nih.govnih.gov However, these groups can direct electrophilic attack to specific positions if an electrophilic substitution reaction were to be forced. nih.gov

Table 1: Effects of Substituents on Pyrimidine Reactivity

| Substituent Type | Effect on Nucleophilic Aromatic Substitution (SNAr) | Effect on Electrophilic Aromatic Substitution (EAS) |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Rate increases significantly nih.gov | Deactivates the ring further |

| Electron-Donating Groups (e.g., -OH, -NH2) | Rate generally decreases nih.gov | Activates the ring and directs substitution |

| Halogens (e.g., -Cl) | Act as good leaving groups, facilitating SNAr | Deactivates the ring |

| Methylthio Group (-SCH3) | Can act as a leaving group nih.gov | Weakly deactivating |

| Methylsulfonyl Group (-SO2CH3) | Excellent leaving group, strongly activating for SNAr nih.gov | Strongly deactivating |

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural characterization of the compound “this compound” could not be located. The required detailed research findings for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR/Raman), mass spectrometry, and X-ray crystallography for this specific molecule are not available in the referenced materials.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. Generating data tables and detailed research findings would require access to published experimental results that are currently unavailable for this particular compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of pyrimidine (B1678525) derivatives, including geometry, tautomerism, and electronic properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrimidine derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated through these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic transitions of the molecule.

6-(Methylthio)pyrimidin-2(1H)-one can exist in different tautomeric forms, primarily the oxo/amino and hydroxo/imino forms, as well as thione/thiol forms if the sulfur atom participates. DFT calculations are pivotal in assessing the relative stabilities of these tautomers. Studies on similar pyrimidinone and pyrimidinethione systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. wisc.edursc.org

For instance, in a DFT study on the tautomerism of 2-pyrimidinethiol and 2(1H)-pyrimidinethione, the thiol form was found to be more stable in the gas phase, while the thione form was more stable in an aqueous medium. wisc.edu This highlights the importance of considering solvent effects in computational studies. A similar trend would be expected for this compound, where the oxo form is likely to be more stable in polar solvents.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the methyl group around the C-S bond. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers.

Table 1: Hypothetical Relative Energies of Tautomers of a Related Pyrimidinone Derivative in Different Environments (kcal/mol)

| Tautomer | Gas Phase | Water |

| Oxo Form | 0.00 | 0.00 |

| Hydroxo Form | +5.8 | +2.1 |

This table is based on general findings for similar pyrimidinone systems and does not represent specific data for this compound.

In this compound, NBO analysis would likely show strong intramolecular hyperconjugative interactions. For example, the lone pairs on the nitrogen and oxygen atoms can delocalize into the π* anti-bonding orbitals of the pyrimidine ring. Similarly, the lone pairs on the sulfur atom of the methylthio group can participate in these delocalization effects. These charge transfer interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions in a Substituted Pyrimidine

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.4 |

| LP(1) O7 | π(C2-N1) | 18.9 |

| LP(1) S8 | π*(C5-C6) | 12.3 |

This table presents hypothetical data for a substituted pyrimidine to illustrate the nature of NBO analysis results and is not specific to this compound.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. researchgate.netrsc.org These descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors, calculated using DFT, can be used to compare the reactivity of this compound with other compounds and to predict its behavior in different chemical reactions.

Table 3: Representative Quantum Chemical Descriptors for a Pyrimidine Derivative

| Descriptor | Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| Energy Gap (eV) | 5.3 |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.2 |

| Electronegativity (eV) | 3.85 |

| Chemical Hardness (eV) | 2.65 |

| Softness (eV⁻¹) | 0.38 |

| Electrophilicity Index | 2.79 |

This table provides illustrative values for a generic pyrimidine derivative and is not specific to this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism. For reactions involving this compound, such as alkylation or oxidation, DFT studies can provide detailed insights into the step-by-step process. researchgate.net

For example, a computational study on the formation of a pyrazolo[3,4-d]pyrimidine derivative elucidated two possible reaction pathways. researchgate.net By comparing the activation energies of the transition states for each step, the more favorable route was identified. A similar approach could be applied to understand the reactivity of this compound in various chemical transformations. These studies can reveal the role of catalysts, the effect of substituents, and the influence of the solvent on the reaction mechanism. rsc.org

Derivatization Strategies and Functional Scaffold Diversification

Design and Synthesis of Fused Pyrimidine (B1678525) Systems

The construction of fused pyrimidine systems from 6-(methylthio)pyrimidin-2(1H)-one is a key strategy for scaffold diversification. This typically involves a sequence of reactions where the initial pyrimidine is first functionalized at specific positions, followed by a ring-closing reaction to form the desired fused heterocycle.

The synthesis of pyrido[2,3-d]pyrimidinones, which feature a pyridine (B92270) ring fused to the pyrimidine core, can be achieved by constructing the pyridine ring onto the existing pyrimidine framework. A common strategy involves the functionalization of the C5 position of the pyrimidine ring, followed by condensation with a three-carbon synthon.

A plausible synthetic pathway begins with the Vilsmeier-Haack reaction on this compound to introduce a formyl group at the C5 position. This 5-formyl derivative then serves as a key intermediate. Condensation of this aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a base like piperidine, would lead to a Knoevenagel adduct. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyrimidine N1-H onto the nitrile group, followed by tautomerization, yields the target pyrido[2,3-d]pyrimidinone structure. This approach is a well-established method for constructing pyridone rings fused to other heterocycles. nih.govnih.gov

Table 1: Proposed Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

| Step | Reactant 1 | Reactant 2 / Reagent | Conditions | Intermediate / Product |

| 1 | This compound | POCl₃, DMF (Vilsmeier-Haack) | 0°C to 70°C | 5-Formyl-6-(methylthio)pyrimidin-2(1H)-one |

| 2 | 5-Formyl-6-(methylthio)pyrimidin-2(1H)-one | Ethyl cyanoacetate, Piperidine | Reflux in Ethanol (B145695) | Pyrido[2,3-d]pyrimidinone derivative |

The construction of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from a pyrimidine precursor typically involves the formation of the five-membered pyrrole (B145914) ring onto the pyrimidine core. One of the classical methods is the Thorpe-Ziegler cyclization, which requires a pyrimidine substituted at adjacent positions with a cyanomethyl group and a functional group that can be converted to an active methylene.

A viable strategy for synthesizing a pyrrolo[2,3-d]pyrimidine scaffold from this compound would involve initial halogenation at the C5 position, for example using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting 5-halo-6-(methylthio)pyrimidin-2(1H)-one can then be subjected to a palladium-catalyzed cross-coupling reaction with a suitable partner to introduce the necessary side chain for cyclization. For instance, reaction with ethyl acetamidocyanoacetate followed by hydrolysis, decarboxylation, and cyclization can yield the pyrrole ring. A more direct approach involves the reaction of a 5-halopyrimidine with a reagent like tosylmethyl isocyanide (TosMIC), which provides the atoms for the pyrrole ring directly. rsc.orgchemicalbook.com

Table 2: Proposed Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

| Step | Reactant 1 | Reactant 2 / Reagent | Conditions | Product |

| 1 | This compound | N-Bromosuccinimide (NBS) | CCl₄, Reflux | 5-Bromo-6-(methylthio)pyrimidin-2(1H)-one |

| 2 | 5-Bromo-6-(methylthio)pyrimidin-2(1H)-one | Tosylmethyl isocyanide (TosMIC), NaH | THF, Reflux | Pyrrolo[2,3-d]pyrimidine derivative |

The synthesis of pyrazolo-fused pyrimidines involves the annulation of a pyrazole (B372694) ring. The specific isomer formed, either pyrazolo[3,4-d]pyrimidine or pyrazolo[1,5-a]pyrimidine (B1248293), depends on the synthetic strategy and the nature of the pyrimidine precursor.

Pyrazolo[3,4-d]pyrimidines: A common and effective method for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold involves the reaction of a suitably functionalized pyrimidine with hydrazine (B178648) or its derivatives. youtube.com A key intermediate can be prepared by first activating the this compound. Chlorination with phosphorus oxychloride (POCl₃) would convert the 2-oxo group to a 2-chloro group and potentially chlorinate the C4 position as well, yielding a dichloropyrimidine intermediate. Subsequent reaction with hydrazine hydrate (B1144303) at elevated temperatures would lead to the displacement of the chloro groups and cyclization to form the pyrazolo[3,4-d]pyrimidine core. nih.govgoogle.com In some cases, pre-activation of the pyrimidine nitrogen with a triflyl group can facilitate the nucleophilic attack by hydrazine under milder conditions, leading to a ring contraction/re-formation to yield the pyrazole. escholarship.orgnih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of the isomeric pyrazolo[1,5-a]pyrimidine system typically starts from a 3-aminopyrazole (B16455) which is then cyclized with a 1,3-dicarbonyl compound. A pathway starting from this compound is less direct but conceivable. It would involve converting the pyrimidine into a hydrazine derivative that can rearrange and cyclize. A potential route involves converting the 2-oxo group into a 2-hydrazino group. This can be achieved by first converting the oxo to a chloro group with POCl₃, followed by reaction with hydrazine. The resulting 2-hydrazinopyrimidine (B184050) can then be reacted with a β-ketoester, which would lead to condensation and intramolecular cyclization to furnish the pyrazolo[1,5-a]pyrimidine skeleton.

Table 3: Strategies for Pyrazolo-Fused Pyrimidine Synthesis

| Target Scaffold | Step | Starting Material | Reagents | General Conditions |

| Pyrazolo[3,4-d]pyrimidine | 1 | This compound | POCl₃ | Reflux |

| 2 | 2,4-Dichloro-6-methylthiopyrimidine | Hydrazine hydrate | Reflux in ethanol | |

| Pyrazolo[1,5-a]pyrimidine | 1 | This compound | POCl₃ | Reflux |

| 2 | 2-Chloro-6-(methylthio)pyrimidin-4-one | Hydrazine hydrate | Room Temperature | |

| 3 | 2-Hydrazino-6-(methylthio)pyrimidin-4-one | Ethyl acetoacetate (B1235776) | Acetic acid, Reflux |

The synthesis of pyrimido[2,1-b] rsc.orgnih.govthiazine (B8601807) systems requires the fusion of a six-membered thiazine ring to the pyrimidine core. This is typically accomplished by reacting a pyrimidine-2-thione derivative with a bifunctional reagent that provides the remaining atoms of the thiazine ring.

The first crucial step is the conversion of the 2-oxo group of this compound into a 2-thione group. This thionation can be efficiently carried out using Lawesson's reagent in a high-boiling solvent like toluene (B28343) or dioxane. mdpi.com The resulting 6-(methylthio)pyrimidine-2(1H)-thione is a key intermediate. This thione can then undergo reaction with a suitable three-carbon electrophile. For example, Michael addition of the thione sulfur to an α,β-unsaturated carboxylic acid ester, such as ethyl acrylate, followed by intramolecular cyclization via condensation between the pyrimidine N1 and the ester carbonyl group, would yield the desired pyrimido[2,1-b] rsc.orgnih.govthiazin-4-one derivative. nih.gov

Table 4: Synthesis of Pyrimido[2,1-b] rsc.orgnih.govthiazine Derivatives

| Step | Reactant 1 | Reactant 2 / Reagent | Conditions | Product |

| 1 | This compound | Lawesson's Reagent | Toluene, Reflux | 6-(Methylthio)pyrimidine-2(1H)-thione |

| 2 | 6-(Methylthio)pyrimidine-2(1H)-thione | Ethyl acrylate, NaOEt | Ethanol, Reflux | Pyrimido[2,1-b] rsc.orgnih.govthiazinone derivative |

Triazolopyrimidines are another important class of fused heterocycles that can be synthesized from pyrimidine precursors. The formation of the triazole ring typically involves the cyclization of a hydrazinopyrimidine intermediate with a one-carbon synthon.

A general and effective route to triazolopyrimidines starts with the conversion of this compound to its 2-chloro derivative using a chlorinating agent like phosphorus oxychloride. researchgate.net The reactive 2-chloro group is then readily displaced by hydrazine hydrate to form 2-hydrazino-6-(methylthio)pyrimidin-4(1H)-one. This hydrazino intermediate is the cornerstone for building the fused triazole ring. Cyclization with formic acid leads to the formation of a nih.govnih.govscielo.org.mxtriazolo[4,3-a]pyrimidine. Alternatively, reaction with carbon disulfide in the presence of a base would yield a mercapto-substituted triazolopyrimidine, which can be further functionalized. nih.gov

Table 5: Synthesis of Triazolopyrimidine Derivatives

| Step | Reactant 1 | Reagent(s) | Conditions | Intermediate / Product |

| 1 | This compound | POCl₃ | Reflux | 2-Chloro-6-(methylthio)pyrimidin-4-one |

| 2 | 2-Chloro-6-(methylthio)pyrimidin-4-one | Hydrazine hydrate | Ethanol, Reflux | 2-Hydrazino-6-(methylthio)pyrimidin-4-one |

| 3a | 2-Hydrazino-6-(methylthio)pyrimidin-4-one | Formic Acid | Reflux | nih.govnih.govscielo.org.mxTriazolo[4,3-a]pyrimidinone derivative |

| 3b | 2-Hydrazino-6-(methylthio)pyrimidin-4-one | CS₂, KOH | Ethanol, Reflux | Mercapto- nih.govnih.govscielo.org.mxtriazolo[4,3-a]pyrimidinone derivative |

Strategies for N-Glycosylation

N-Glycosylation, the attachment of a sugar moiety to a nitrogen atom of the heterocyclic core, is a critical derivatization strategy for modifying the physicochemical properties of pyrimidinone-based compounds. The Vorbrüggen glycosylation is the most prominent and widely used method for this transformation.

This protocol involves the coupling of a silylated heterocycle with a protected sugar derivative, typically an acylated sugar acetate (B1210297) or halide. For this compound, the process would begin with silylation to enhance its nucleophilicity and solubility in non-polar solvents. This is commonly achieved by refluxing the pyrimidinone with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS).

The resulting silylated pyrimidine is then reacted in situ with a protected sugar, for instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in an inert solvent like acetonitrile (B52724) or 1,2-dichloroethane. The coupling is promoted by a Lewis acid catalyst, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. This reaction typically yields the N1-glycosylated product as the major isomer due to steric hindrance at the N3 position. It is important to note that for weakly reactive nucleobases, the choice of solvent can be critical to avoid side reactions and improve yields. nih.gov Finally, deprotection of the acyl groups from the sugar moiety (e.g., using sodium methoxide (B1231860) in methanol) affords the final N-glycosylated pyrimidine derivative.

Table 6: General Strategy for N-Glycosylation via Vorbrüggen Protocol

| Step | Function | Reagents | Role |

| 1 | Silylation | This compound, BSA or HMDS | Activates the pyrimidine ring, increases solubility |

| 2 | Coupling | Silylated pyrimidine, Protected sugar (e.g., 1-acetyl-2,3,5-tribenzoylribose) | Forms the N-glycosidic bond |

| 3 | Catalysis | TMSOTf (Lewis Acid) | Promotes the coupling reaction |

| 4 | Deprotection | NaOMe in Methanol | Removes protecting groups from the sugar |

Incorporation into Multi-Heterocyclic Systems

The pyrimidine core of this compound serves as a robust foundation for the synthesis of various fused heterocyclic systems. Researchers have successfully utilized this compound to construct bicyclic and tricyclic structures, primarily through reactions that engage the nitrogen and sulfur atoms of the pyrimidine ring with bifunctional electrophiles. These reactions often proceed via a cyclocondensation mechanism, where the initial formation of an intermediate is followed by an intramolecular cyclization to yield the final fused product.

One of the most explored avenues is the synthesis of thiazolo[3,2-a]pyrimidinones . This is typically achieved through the reaction of this compound derivatives with α-halo ketones. nih.govlibretexts.org The reaction commences with the S-alkylation of the thiopyrimidine by the α-halo ketone, followed by an intramolecular cyclization and dehydration to furnish the thiazolo[3,2-a]pyrimidine skeleton. This strategy allows for the introduction of various substituents on the thiazole (B1198619) ring, depending on the nature of the α-halo ketone used.

Another significant class of multi-heterocyclic systems derived from this precursor are pyrimido[2,1-b]benzothiazoles . The synthesis of these compounds often involves the reaction of a 2-aminobenzothiazole (B30445) moiety, which can be conceptually linked to the reactivity of the pyrimidine-2-thione core, with various reagents. While direct synthesis from this compound is less commonly reported, the underlying chemical principles are analogous, involving the formation of a new pyrimidine ring fused to the benzothiazole. These syntheses can be achieved through one-pot, multi-component reactions, for instance, by reacting 2-aminobenzothiazole with aldehydes and β-dicarbonyl compounds. scirp.orgarkat-usa.org

Furthermore, the reactivity of the 6-(methylthio) group allows for its displacement by other nucleophiles, which can then participate in cyclization reactions. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines .

The following table summarizes the types of multi-heterocyclic systems that have been synthesized, showcasing the versatility of this compound and its derivatives as synthons in heterocyclic chemistry.

| Starting Material Precursor | Reagent | Fused Heterocyclic System | Reference |

| Pyrimidine-2-thione derivative | α-Halo Ketone | Thiazolo[3,2-a]pyrimidinone | nih.govlibretexts.org |

| 2-Aminobenzothiazole | Aldehyde, β-Ketoester | Pyrimido[2,1-b]benzothiazole | scirp.org |

| 2-Aminobenzothiazole | Arylglyoxal, 1,3-Dicarbonyl compound | Pyrimido[2,1-b]benzothiazole | arkat-usa.org |

| 6-Ethylthiouracil | Bromoacetic acid, Aldehyde | 2-Arylidene-thiazolo[3,2-a]pyrimidine | rsc.org |

The research into the derivatization of this compound continues to yield novel heterocyclic structures with potential applications in various fields of chemical science. The ability to systematically modify the periphery of the fused systems by choosing appropriate reaction partners underscores the strategic importance of this pyrimidine derivative in combinatorial chemistry and drug discovery.

Future Research Trajectories in 6 Methylthio Pyrimidin 2 1h One Chemistry

Emerging Synthetic Methodologies

The development of novel synthetic strategies is paramount for accessing a wider array of derivatives of 6-(methylthio)pyrimidin-2(1H)-one, facilitating the exploration of their chemical and biological potential. While classical syntheses, such as the reaction of 6-methyl-2-thiouracil with an alkylating agent like iodomethane, are well-established, future research is focusing on more efficient, sustainable, and versatile methods. chemicalbook.com

Catalytic and Multi-component Reactions: Modern organic synthesis is increasingly leaning on catalytic systems to improve efficiency and environmental friendliness. Future syntheses of pyrimidinone derivatives will likely involve transition-metal catalysts (e.g., nickel, copper, manganese) and nanocatalysts like zinc oxide to facilitate reactions under milder conditions. acs.orgnih.govresearchgate.net Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a highly efficient approach. nih.govgrowingscience.com These methods offer significant advantages by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of diverse molecular libraries. mdpi.comorganic-chemistry.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nickel(II)–NNS Pincer Complexes | Acceptorless Dehydrogenative Annulation | Sustainable, eco-friendly, uses readily available alcohols. | acs.org |

| Copper (Cu) | Cyclization of Ketones with Nitriles | General, economical, good functional group tolerance. | organic-chemistry.org |

| Zinc Oxide (ZnO) | One-pot Synthesis from Chalcones | Reusable heterogeneous catalyst, environmentally friendly. | nih.gov |

| Sulfonic acid nanoporous silica (SBA-Pr-SO3H) | Three-component Knoevenagel–Michael condensation | High efficiency, solvent-free conditions, nano-reactor. | nih.gov |

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful technique for combinatorial chemistry, enabling the high-throughput creation of compound libraries. mdpi.com This methodology, where molecules are built on a solid polymer support, simplifies purification to simple washing and filtration steps. acs.orgacs.org Applying SPOS to this compound chemistry would allow for the systematic modification of the pyrimidine core, facilitating the rapid exploration of structure-activity relationships (SAR). mdpi.comresearchgate.net Research in this area will focus on adapting existing solution-phase reactions to solid supports and developing novel cleavage strategies to release the final products from the resin. acs.org

Exploration of Novel Reactivity Pathways

Understanding the intrinsic reactivity of this compound is key to designing new molecules with desired properties. The pyrimidine ring's electronic nature, characterized by electron-deficient carbon atoms at positions 4 and 6, and a relatively less electron-deficient C5 position, governs its chemical behavior. wikipedia.org

Reactions at the Methylthio Group: The 2-(methylthio) group is a key functional handle for molecular diversification. It is a competent leaving group that can be displaced by various nucleophiles. A significant area of future research involves the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically increases the electrophilicity of the C2 position, making the sulfonyl group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org This enhanced reactivity allows for the introduction of a wide range of substituents at this position under mild conditions, a strategy that is underexplored for this specific pyrimidinone. nih.gov

| Position | Electronic Nature | Favored Reaction Type | Notes | Reference |

|---|---|---|---|---|

| C2, C4, C6 | Electron-deficient | Nucleophilic Substitution | Reactivity is enhanced by electron-withdrawing groups. | wikipedia.org |

| C5 | Less electron-deficient | Electrophilic Substitution | Site for reactions like halogenation and nitration. | growingscience.comwikipedia.org |

| N1, N3 | Nucleophilic | Alkylation, Acylation | Basicity is lower than pyridine (B92270). | wikipedia.org |

Cyclization and Annulation Reactions: Future investigations will likely focus on using the inherent functionality of this compound to construct more complex, fused heterocyclic systems. For example, the nitrogen and oxygen atoms of the pyrimidinone ring, along with adjacent functional groups, can participate in intramolecular cyclization reactions to form bicyclic and tricyclic structures. growingscience.comnih.gov These reactions can be triggered by introducing appropriate functional groups onto the pyrimidine core, leading to novel scaffolds like thiazolo[3,2-a]pyrimidinones or pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.net Exploring formal cycloaddition reactions, such as [4+1] or [3+3] cyclizations, could also yield unique fused ring systems with potential applications in medicinal chemistry and materials science. nih.gov

Advanced Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. biojournals.us For this compound, computational methods can predict its structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in understanding the fundamental electronic properties of molecules. Future research will employ DFT to investigate the tautomeric equilibrium of this compound, specifically the interplay between the pyrimidin-2(1H)-one and 2-hydroxypyrimidine forms, and how substituents and solvent affect this balance. sciengpub.irnih.govruc.dk DFT can also be used to calculate molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reaction energy profiles. researchgate.net This information is crucial for rationalizing observed reactivity and predicting the outcomes of unexplored reactions, such as the relative ease of substitution at different positions on the pyrimidine ring. rsc.org

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting how a molecule might bind to a biological target, such as an enzyme or receptor. mdpi.comnih.gov Future studies will utilize these methods to screen this compound derivatives against libraries of protein structures to identify potential biological activities. remedypublications.comnih.govresearchgate.net Docking can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent and selective analogs. plos.org MD simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time.

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Tautomerism Analysis | Relative stability of tautomers, structural parameters, energy barriers. | sciengpub.irnih.govresearchgate.net |

| Molecular Docking | Binding Mode Prediction | Identification of potential biological targets, prediction of binding affinity and interactions. | mdpi.comremedypublications.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Activity Prediction | Correlation of molecular descriptors with biological activity to guide lead optimization. | researchgate.net |

| ADMET Prediction | Pharmacokinetic Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | plos.org |

Q & A

Q. What are the standard synthetic methodologies for 6-(Methylthio)pyrimidin-2(1H)-one and its derivatives?

A microwave-assisted, one-pot synthesis is commonly employed, using substituted acetophenones, benzaldehydes, urea, and a silicated fluoroboric acid catalyst. The reaction mixture is irradiated for 10 minutes, followed by purification via column chromatography with ethyl acetate/hexane gradients. Yield optimization (up to 88%) and purity are confirmed via melting point analysis and spectroscopic techniques (¹H/¹³C NMR) .

Q. How is structural characterization of this compound performed?

Key methods include:

- ¹H NMR : Peaks at δ 8.73 (d, J = 4 Hz) for pyridinyl protons and δ 7.23 (dd, J = 2 and 4 Hz) for thiophene protons.

- ¹³C NMR : Distinct signals at δ 164.67 (C=O) and 163.33 (C-S).

- Elemental analysis : Confirms stoichiometry (e.g., C, 61.16%; N, 16.46%) .

- Melting point : 275–276°C for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classification is unavailable for this compound, related pyrimidinones are generally non-hazardous. Standard precautions include using gloves, lab coats, and fume hoods. Waste disposal should follow institutional guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How are in vivo antitumor efficacy studies designed for this compound?

- Animal models : Swiss albino mice (18–23 g) with Ehrlich ascites carcinoma (EAC) or Sarcoma-180 tumors.

- Dosing : Groups receive 20–30 mg/kg test compound, 20 mg/kg 5-fluorouracil (positive control), or saline. Tumor inhibition is calculated via weight/volume reduction after 13 days.

- Ethics : Compliance with NCI guidelines and institutional animal care protocols is mandatory .

Q. What mechanisms explain its apoptosis-inducing activity in cancer cells?

- Mitochondrial membrane potential (ΔΨm) loss : Measured via JC-1 staining; SK-25 (a derivative) reduces ΔΨm by >50% at 20 μM, triggering intrinsic apoptosis.

- Cell cycle arrest : G0/G1 phase stagnation observed via flow cytometry.

- Morphological analysis : DAPI staining confirms nuclear fragmentation .

Q. How can computational methods guide the optimization of its bioactivity?

- Molecular docking : Pyrimidin-2(1H)-one derivatives show high VEGFR-2 binding affinity (e.g., compound 4b in docking studies).

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesis targets. Hydrophobic substituents (e.g., 4-chlorophenyl) enhance anticancer activity .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic challenges : Poor bioavailability due to rapid metabolism or uneven tissue distribution.

- Mitigation strategies :

- Prodrug design : Improve stability (e.g., esterification).

- Nanocarriers : Enhance tumor targeting (e.g., liposomal formulations).

- Dose optimization : Adjust based on in vivo half-life and toxicity thresholds .

Q. What experimental strategies validate its role as a microtubule inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.